molecular formula C13H20N2O3 B2472335 tert-butylN-[2-(3-amino-4-hydroxyphenyl)ethyl]carbamate CAS No. 1266995-10-1

tert-butylN-[2-(3-amino-4-hydroxyphenyl)ethyl]carbamate

Cat. No.: B2472335
CAS No.: 1266995-10-1
M. Wt: 252.314
InChI Key: IFGYSZZPOWGGBD-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(3-amino-4-hydroxyphenyl)ethyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group attached to an ethylamine side chain linked to a 3-amino-4-hydroxyphenyl aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group serves to protect amine functionalities during multi-step reactions . Its structural complexity—combining a polar aromatic moiety with a bulky tert-butyl group—confers unique physicochemical properties, including moderate solubility in organic solvents and stability under basic conditions.

Properties

IUPAC Name

tert-butyl N-[2-(3-amino-4-hydroxyphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-7-6-9-4-5-11(16)10(14)8-9/h4-5,8,16H,6-7,14H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGYSZZPOWGGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Stepwise Construction of the Aromatic Core

For cases where the starting amine is unavailable, the phenyl ring may be functionalized sequentially. This approach involves nitration, reduction, and Boc protection steps.

Nitration and Reduction Strategy

Route :

  • Starting Material : 4-Hydroxyphenethylamine.
  • Nitration : Introduce a nitro group at position 3 using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.
  • Reduction : Catalytically hydrogenate the nitro group to an amine using H₂/Pd-C in ethanol.
  • Boc Protection : As described in Section 1.1.

Critical Considerations :

  • Regioselectivity : The hydroxyl group at position 4 directs nitration to the meta position (C3), ensuring correct substitution.
  • Reduction Sensitivity : Catalytic hydrogenation must avoid over-reduction of the aromatic ring.

Data Table :

Intermediate Structure Key Reaction Conditions
3-Nitro-4-hydroxyphenethylamine C₈H₁₀N₂O₃ Nitration of 4-hydroxyphenethylamine HNO₃/H₂SO₄, 0°C
3-Amino-4-hydroxyphenethylamine C₈H₁₂N₂O Hydrogenation of nitro group H₂ (1 atm), Pd-C, EtOH

Mixed Anhydride-Mediated Coupling (Patent-Inspired Method)

A method adapted from a Chinese patent (CN102020589B) employs mixed anhydride intermediates for carbamate formation. While originally designed for a different carbamate derivative, this approach is theoretically applicable to the target compound.

Procedure :

  • Activation : React N-Boc-protected ethylamine with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM) to form a mixed anhydride.
  • Coupling : Combine with 3-amino-4-hydroxyphenol in anhydrous ethyl acetate.
  • Purification : Crystallize using hexane/ethyl acetate mixtures.

Advantages :

  • High yields (reported up to 93% in analogous reactions).
  • Scalability for industrial applications.

Limitations :

  • Requires stringent anhydrous conditions.
  • Potential side reactions with phenolic hydroxyl groups.

Optimization and Challenges

Protecting Group Management

The simultaneous presence of aromatic amine and hydroxyl groups complicates synthesis. Strategies include:

  • Temporary Protection : Acetylation of the hydroxyl group using acetic anhydride prior to nitration.
  • Sequential Deprotection : Remove acetyl groups after nitro reduction using mild base hydrolysis.

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance Boc anhydride reactivity but may solubilize byproducts.
  • Low-Temperature Reactions : Nitration and mixed anhydride formation require temperatures below 5°C to suppress side reactions.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include the tert-butyl singlet (δ 1.38 ppm) and aromatic protons (δ 6.5–7.3 ppm).
  • Mass Spectrometry : Expected molecular ion peak at m/z 252.31 [M+H]⁺.

Purity Assessment

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm.
  • Melting Point : Literature values pending empirical determination.

Applications in Pharmaceutical Synthesis

tert-Butyl N-[2-(3-amino-4-hydroxyphenyl)ethyl]carbamate serves as a precursor for antiepileptic agents (e.g., lacosamide analogs) and kinase inhibitors. Its Boc group facilitates subsequent deprotection under mild acidic conditions, enabling modular synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[2-(3-amino-4-hydroxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that derivatives of tert-butylN-[2-(3-amino-4-hydroxyphenyl)ethyl]carbamate possess anti-inflammatory properties. In vivo studies using carrageenan-induced rat paw edema models showed that several synthesized compounds exhibited promising anti-inflammatory effects, with inhibition percentages ranging from 39% to over 54% compared to standard drugs like indomethacin . This suggests potential applications in treating inflammatory diseases.

Cancer Research

The compound has been investigated for its role in cancer therapy. Studies indicate that certain derivatives can inhibit the growth of pancreatic cancer cells by targeting specific histone deacetylases (HDACs). For example, a meta-substituted ethyl carbamate analog showed comparable potency against HDAC1 and HDAC2, indicating its potential as a therapeutic agent in oncology .

Study on Anti-inflammatory Activity

A series of experiments were conducted where different derivatives of this compound were synthesized and evaluated for their anti-inflammatory properties. The results indicated that compounds with specific substitutions on the aromatic ring exhibited enhanced activity compared to unmodified structures. The most promising candidates were further tested for their pharmacokinetic profiles and toxicity, revealing favorable characteristics for future development .

Cancer Cell Growth Inhibition

In another study, researchers synthesized a library of related compounds and assessed their ability to inhibit pancreatic cancer cell growth. The findings showed that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells through the modulation of HDAC activity . This highlights the compound's potential as a lead candidate for drug development targeting pancreatic cancer.

Data Summary Table

Application AreaCompound DerivativeBiological ActivityReference
Anti-inflammatoryTert-butyl 2-amino phenylcarbamateInhibition up to 54%
Cancer ResearchMeta-substituted ethyl carbamateInhibition of HDACs
MechanismVariousUbiquitin-proteasome system hijacking

Mechanism of Action

The mechanism of action of tert-butylN-[2-(3-amino-4-hydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Derivatives

Substituent-Driven Reactivity and Physicochemical Properties

The target compound’s 3-amino-4-hydroxyphenyl group distinguishes it from analogs with halogenated or electron-withdrawing substituents. Key comparisons include:

Compound Name Key Substituents Reactivity/Solubility Trends Biological Implications
tert-Butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate Chloro-benzimidazolone Increased lipophilicity; reduced solubility in polar solvents Enhanced enzyme inhibition (e.g., kinase targets)
tert-Butyl N-(2-{[(4-methylbenzene)sulfonyl]oxy}ethyl)carbamate Tosyloxyethyl High reactivity in nucleophilic substitutions; lower thermal stability Utility in cross-coupling reactions
tert-Butyl N-hydroxycarbamate Hydroxylamine High polarity; water solubility Limited metabolic stability
Ethyl carbamate Ethoxy group High volatility; metabolic activation to carcinogens Carcinogenic in rodents
  • Electronic Effects: The 3-amino-4-hydroxyphenyl group in the target compound provides hydrogen-bonding capacity, enhancing interactions with biological targets compared to halogenated analogs (e.g., chloro-benzimidazolone derivatives in ).
  • Steric Hindrance : The tert-butyl group in the target compound imparts steric protection to the amine, reducing unintended side reactions—a feature shared with tosyloxyethyl derivatives .

Biological Activity

tert-butylN-[2-(3-amino-4-hydroxyphenyl)ethyl]carbamate is a carbamate compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C13H19N O4, with a molecular weight of 253.29 g/mol. Its structure includes a tert-butyl group, a hydroxyphenyl moiety, and a carbamate functional group, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, effectively blocking substrate access. This interaction can lead to alterations in metabolic pathways, potentially resulting in therapeutic effects such as anti-inflammatory and anticancer properties.

Key Mechanisms:

  • Enzyme Inhibition : The compound inhibits various enzymes by forming covalent bonds with nucleophilic sites on proteins.
  • Receptor Binding : It exhibits binding affinity through hydrogen bonding and hydrophobic interactions, enhancing its potential as a therapeutic agent.

Biological Activities

Research indicates that this compound may exhibit significant biological activities, including:

  • Anti-inflammatory Effects : Studies have shown that derivatives of this compound can significantly inhibit inflammation in vivo. For instance, compounds related to it demonstrated inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .
  • Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells through modulation of specific signaling pathways.

Case Studies

Several studies have highlighted the biological activities of this compound and its derivatives:

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of synthesized carbamate derivatives using a carrageenan-induced rat paw edema model. The results indicated significant inhibition of edema, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Enzyme Interaction Studies : Research focused on the interaction of this compound with specific enzymes revealed that it could effectively inhibit enzyme activity related to cancer progression. This finding supports its potential use in developing anticancer therapies.

Comparative Analysis

The following table summarizes the biological activities and mechanisms observed for this compound and some structurally similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAnti-inflammatory, AnticancerEnzyme inhibition, Receptor binding
Derivative AModerate anti-inflammatoryEnzyme inhibition
Derivative BHigh anticancer activityApoptosis induction

Q & A

Q. What stability considerations apply to tert-butyl carbamates under varying pH conditions?

  • Answer : The Boc group is stable in neutral/basic conditions but hydrolyzes under strong acids (e.g., HCl in dioxane). Stability assays in buffered solutions (pH 1–13) monitored by HPLC or NMR guide storage conditions (dry, inert atmosphere, -20°C) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of tert-butyl chloroformate.
  • Characterization : Combine multiple techniques (e.g., NMR + X-ray) to resolve structural ambiguities.
  • Data Contradictions : Cross-validate experimental results with computational models to confirm assignments.

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